molecular formula C19H17NO6S2 B2833125 Methyl 3-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate CAS No. 900015-19-2

Methyl 3-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate

Cat. No.: B2833125
CAS No.: 900015-19-2
M. Wt: 419.47
InChI Key: GMKIQILWGGCWMW-UHFFFAOYSA-N
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Description

Methyl 3-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate is a thiophene-based compound featuring a carboxylate ester at position 2 and a phenoxy group at position 3 of the thiophene ring. The phenoxy moiety is further substituted with a sulfonamide group linked to a 4-methoxyphenyl ring.

Properties

IUPAC Name

methyl 3-[4-[(4-methoxyphenyl)sulfonylamino]phenoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6S2/c1-24-14-7-9-16(10-8-14)28(22,23)20-13-3-5-15(6-4-13)26-17-11-12-27-18(17)19(21)25-2/h3-12,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKIQILWGGCWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Methyl 3-(4-{[(2,2,2-Trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate
  • CAS : 882747-59-3
  • Molecular Formula: C₁₄H₁₂F₃NO₅S₂
  • Molecular Weight : 395.4 g/mol
  • Key Differences: The sulfonyl group is attached to a trifluoroethyl group instead of 4-methoxyphenyl.
  • Status : Discontinued by Biosynth, suggesting possible challenges in synthesis, efficacy, or toxicity .
Ethyl 2-((2-Ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
  • Synthesis : Produced via a Petasis reaction using HFIP solvent, 3 Å molecular sieves, and a 22% yield .
  • Structure : Features a tetrahydrobenzo[b]thiophene core with a hydroxylphenyl group. The hydroxyl group improves hydrophilicity but may reduce stability compared to methoxy or sulfonamide groups.
  • Characterization : Confirmed by ¹H/¹³C NMR and HRMS-ESI (calc. 390.1370, exp. 390.1370) .
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)
  • Structure : Benzoate esters with sulfonylurea linkages to triazine rings (e.g., 4-methoxy-6-methyl-1,3,5-triazine in metsulfuron methyl) .
  • Function : Inhibit acetolactate synthase (ALS) in plants. Substituents on the triazine ring (methoxy, methyl) modulate herbicidal activity and selectivity .

Comparative Analysis of Key Properties

Property Target Compound Trifluoroethyl Analogue Compound 6o Metsulfuron Methyl
Core Structure Thiophene-2-carboxylate Thiophene-2-carboxylate Tetrahydrobenzo[b]thiophene Benzoate-sulfonylurea-triazine
Substituent 4-Methoxyphenylsulfonamide 2,2,2-Trifluoroethylsulfonamide 4-Hydroxyphenyl 4-Methoxy-6-methyltriazine
Molecular Weight ~400 g/mol (estimated) 395.4 g/mol 390.14 g/mol 381.4 g/mol
Polarity Moderate (methoxy enhances lipophilicity) High (fluorine increases electronegativity) High (hydroxyl improves solubility) Moderate (triazine core)
Synthetic Yield N/A N/A 22% Varies (industrial scale optimized)

Q & A

Q. What are the critical steps and optimization strategies for synthesizing Methyl 3-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate?

The synthesis involves multi-step organic reactions, including sulfonylation, esterification, and coupling. Key steps include:

  • Sulfonamide Formation : Reacting 4-methoxyphenylsulfonyl chloride with 4-aminophenol under basic conditions (e.g., pyridine) to form the sulfonamide intermediate .
  • Thiophene Ester Coupling : Coupling the sulfonamide intermediate with methyl 3-hydroxy-2-thiophenecarboxylate via nucleophilic aromatic substitution, using a catalyst like potassium carbonate .
  • Optimization : Control reaction temperature (60–80°C), solvent choice (DMF or THF), and stoichiometric ratios to maximize yield (≥70%) and purity (>95%) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

A combination of spectroscopic and chromatographic methods is required:

TechniquePurposeKey Insights
NMR Confirm functional groups and connectivityAnalyze aromatic proton signals (δ 6.8–8.1 ppm) and sulfonamide NH (δ 10.2 ppm) .
Mass Spectrometry (MS) Verify molecular ion peak ([M+H]<sup>+</sup> at m/z 446.4) and fragmentation patterns .
HPLC Assess purity (>95%) using reverse-phase C18 columns and UV detection (λ = 254 nm) .

Q. How should researchers evaluate the compound’s stability under varying laboratory conditions?

Conduct stability studies by:

  • pH Variation : Incubate in buffers (pH 3–9) at 25°C for 24–72 hours, monitoring degradation via HPLC .
  • Thermal Stability : Heat samples to 40–60°C and analyze for ester hydrolysis or sulfonamide decomposition .
  • Light Sensitivity : Expose to UV-Vis light and track changes in UV absorption spectra .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound?

Discrepancies may arise from assay conditions or structural analogs. Address by:

  • Comparative Assays : Test against structurally similar compounds (e.g., methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate) to isolate functional group contributions .
  • Dose-Response Studies : Use IC50 profiling in enzyme inhibition assays (e.g., HDACs) to validate target specificity .
  • Meta-Analysis : Cross-reference data from orthogonal assays (e.g., cellular viability vs. enzymatic activity) to confirm mechanisms .

Q. How can researchers elucidate the compound’s mechanism of action in biological systems?

Employ a multi-modal approach:

  • Enzyme Inhibition Assays : Screen against HDACs or kinases using fluorogenic substrates (e.g., acetylated lysine for HDAC activity) .
  • Molecular Docking : Model interactions with protein targets (e.g., HDAC2) using software like AutoDock to predict binding affinities .
  • Cellular Pathway Analysis : Use RNA-seq or proteomics to identify downstream effects on inflammation (e.g., TNF-α suppression) .

Q. What are the potential biological targets based on structural analogs?

Structural analogs suggest activity against:

AnalogBiological TargetReference
Ethyl 3-amino-4-(phenylsulfonyl)-2-thiophenecarboxylateProtein tyrosine phosphatases (PTPs)
Methyl 3-({[4-(methoxycarbonyl)phenoxy]acetyl}amino)-2-thiophenecarboxylateHDACs, PKC isoforms
Hypothesis: The 4-methoxyphenylsulfonyl group may enhance binding to hydrophobic enzyme pockets, while the thiophene core facilitates π-π stacking .

Q. How should researchers design experiments to assess the compound’s pharmacokinetic properties?

  • Solubility : Measure in PBS (pH 7.4) and DMSO using nephelometry .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
  • Plasma Protein Binding : Use ultrafiltration followed by HPLC to determine free vs. bound fractions .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s antimicrobial efficacy?

  • Strain-Specificity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains under standardized CLSI guidelines .
  • Synergistic Studies : Combine with β-lactam antibiotics to check for enhanced activity via efflux pump inhibition .
  • Resistance Profiling : Serial passage assays to detect MIC shifts over 20 generations .

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